molecular formula C13H12ClN3O3S B4392883 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE

5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B4392883
M. Wt: 325.77 g/mol
InChI Key: MBBUHPYZYTUFFC-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro, acetamido, methoxy, and thiazolyl group attached to a benzamide core. Its molecular formula is C12H11ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-aminothiazole to form the desired benzamide derivative. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-acetamido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate
  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate
  • Metoclopramide-related compounds

Uniqueness

5-Chloro-4-acetamido-2-methoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-7(18)16-10-6-11(20-2)8(5-9(10)14)12(19)17-13-15-3-4-21-13/h3-6H,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBUHPYZYTUFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Reactant of Route 6
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3-THIAZOL-2-YL)BENZAMIDE

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